N,4-dimethyl-1,3-oxazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,4-dimethyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)7-2)10-3-8-4/h3H,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEDCMLMIRBLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,4 Dimethyl 1,3 Oxazole 5 Carboxamide and Its Structural Analogues
Classical and Established Synthetic Routes for Oxazole (B20620) Carboxamides
Long-standing methods for the construction of the oxazole ring have provided the foundation for the synthesis of a diverse range of derivatives. These classical routes are characterized by their reliability and broad applicability.
Cyclization Reactions Utilizing Alpha-Haloketones and Amides (Bredereck Reaction)
The Bredereck reaction is a well-established method for the synthesis of oxazoles, involving the condensation of α-haloketones with amides. chemmethod.comchemmethod.com This approach is particularly effective for the preparation of 2,4-disubstituted oxazoles. chemmethod.com The reaction typically proceeds by nucleophilic attack of the amide oxygen onto the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the oxazole ring. The use of formamide (B127407) in this reaction is a common strategy. chemmethod.com
The general mechanism involves the initial formation of an intermediate by the reaction of the α-haloketone with the amide. This is followed by a cyclization step, driven by the nucleophilicity of the amide nitrogen, and subsequent elimination of water to yield the aromatic oxazole ring. The versatility of this method allows for the introduction of various substituents at the 2- and 4-positions of the oxazole core by selecting the appropriate starting amide and α-haloketone.
Condensation Reactions with Urea (B33335) and Acetylacetate Derivatives
The synthesis of oxazole-5-carboxamides can be achieved through multi-step sequences involving the reaction of esters with urea. For instance, an ester can be reacted with urea in a solvent such as absolute ethanol (B145695) under reflux to yield a carboxamide derivative. mdpi.comnih.gov This carboxamide can then be subjected to a cyclization reaction with an α-haloketone, such as a 4-phenyl phenacyl bromide, to construct the 1,3-oxazole ring. mdpi.comnih.gov This sequence provides a pathway to introduce the carboxamide functionality at the 5-position of the oxazole ring.
A study by Mohammed et al. (2022) demonstrated a similar principle where an ester derivative of cephalexin (B21000) was reacted with urea to form a carboxamide, which was then cyclized with 4-phenyl phenacyl bromide to yield a 1,3-oxazole derivative. nih.gov
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Ester derivative of Cephalexin | Urea | Carboxamide intermediate | 85% | mdpi.comnih.gov |
| Carboxamide intermediate | 4-phenyl phenacyl bromide | 1,3-oxazole derivative | 81% | mdpi.comnih.gov |
Van Leusen Synthesis of Oxazole Derivatives
The Van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted and 4,5-disubstituted oxazoles. organic-chemistry.orgacs.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgacs.org The reaction proceeds through a [3+2] cycloaddition mechanism. acs.org
The key steps involve the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. A subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole. acs.org This method is known for its mild reaction conditions and broad substrate scope, tolerating a variety of functional groups on the aldehyde starting material. organic-chemistry.org The use of ionic liquids as a solvent has been shown to improve the efficiency and recyclability of the reaction. nih.gov
| Aldehyde | TosMIC | Base | Solvent | Product | Yield | Reference |
| Pyridine-2,6-dicarbaldehyde | TosMIC | K2CO3 | Methanol | 2,6-bis(oxazol-5-yl)pyridine | - | researchgate.net |
| 2-chloroquinoline-3-carbaldehydes | TosMIC | - | - | 5-(2-chloroquinolin-3-yl)oxazole | 83% | researchgate.net |
| Various aldehydes | TosMIC | K2CO3 | Ionic Liquid | 4,5-disubstituted oxazoles | High | nih.gov |
Robinson-Gabriel Reaction for 1,3-Oxazole Ring Formation
The Robinson-Gabriel synthesis is a classical method for the formation of the 1,3-oxazole ring through the cyclization and dehydration of α-acylamino ketones. nih.gov This reaction is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid. The mechanism involves the protonation of the amide carbonyl, followed by intramolecular attack of the ketone carbonyl oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole.
A variety of dehydrating agents can be employed, including phosphorus pentoxide, phosphoryl chloride, and thionyl chloride. The starting α-acylamino ketones can be prepared through methods such as the Dakin-West reaction. This synthesis is particularly useful for preparing 2,5-disubstituted oxazoles. nih.gov
| Starting Material | Dehydrating Agent | Product | Yield | Reference |
| α-acylamino ketone | Sulfuric Acid | 2,5-diaryloxazole | - | nih.gov |
| α-acylamino ketone | Polyphosphoric Acid | 2,5-disubstituted oxazole | 50-60% |
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant focus on developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of oxazoles. These modern approaches often rely on the use of transition metal catalysts.
Catalytic Strategies (e.g., Palladium-mediated, Copper-catalyzed, Gold-catalyzed Heterocyclizations)
Palladium-Catalyzed Syntheses:
Palladium catalysts have been effectively utilized in the synthesis of oxazole derivatives through various C-H activation and cross-coupling strategies. One notable approach involves the palladium-catalyzed sequential C-N/C-O bond formation from simple amides and ketones. mdpi.com This method proceeds via a Pd(II)-catalyzed sp2 C-H activation pathway, offering a direct route to highly substituted oxazoles with yields up to 86%. mdpi.com The reaction is typically carried out using palladium acetate (B1210297) as the catalyst, with an oxidant such as K2S2O8 and a promoter like CuBr2. mdpi.com Another strategy involves the palladium-catalyzed reaction of picolinamide (B142947) with aldehydes to afford 4,5-disubstituted 2-(pyridin-2-yl)oxazoles.
| Amide | Ketone/Aldehyde | Catalyst System | Product | Yield | Reference |
| Benzamides | Various ketones | Pd(OAc)2, K2S2O8, CuBr2 | Substituted oxazoles | up to 86% | mdpi.com |
| Picolinamide | Benzaldehydes | Pd(TFA)2 | 4,5-disubstituted 2-(pyridin-2-yl)oxazoles | - |
Copper-Catalyzed Syntheses:
Copper catalysis provides a cost-effective and efficient alternative for the synthesis of oxazoles. Copper-catalyzed oxidative cyclization reactions have been developed for the construction of the oxazole ring. For example, a copper-catalyzed cascade reaction for the synthesis of oxazoles has been reported. Another approach involves the copper(II) triflate-catalyzed coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. nih.gov
Gold-Catalyzed Heterocyclizations:
Gold catalysts have emerged as powerful tools for the synthesis of complex heterocyclic systems, including oxazoles. Cationic gold(I) catalysts can facilitate the one-pot reaction of amides, aldehydes, and alkynes to produce highly substituted oxazoles in good yields. nih.gov The proposed mechanism involves the formation of a gold acetylide, which then reacts with an imide formed from the condensation of the amide and aldehyde. nih.gov Subsequent intramolecular cyclization leads to the oxazole product. nih.gov Gold-catalyzed reactions of α-alkynylamides and alkynoates in the presence of nitriles also provide a route to polysubstituted oxazoles.
| Reactants | Catalyst | Product | Yield | Reference |
| Amide, Aldehyde, Alkyne | Cationic Gold(I) | 2,4,5-trisubstituted oxazoles | Good | nih.gov |
| α-alkynylamides, alkynoates, nitriles | Gold catalyst | Polysubstituted oxazoles | - |
Microwave-Assisted Organic Synthesis of Oxazole Scaffolds
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic scaffolds, including oxazoles. researchgate.net This method often leads to higher yields, shorter reaction times, and increased purity of the final products compared to conventional heating methods. abap.co.in The application of microwave irradiation can facilitate various cyclization and cycloaddition reactions necessary for forming the oxazole ring.
One notable approach involves the [3+2] cycloaddition reaction of a substituted arylaldehyde with 4-toluenesulfonylmethyl isocyanide (TosMIC). acs.org By carefully controlling the amount of a strong base like potassium phosphate (B84403) (K₃PO₄), it is possible to selectively synthesize either 4,5-disubstituted oxazolines or 5-substituted oxazoles. acs.org For instance, using 2 equivalents of K₃PO₄ in isopropanol (B130326) (IPA) under microwave irradiation at 65 °C for 8 minutes can yield 5-phenyl oxazole in 96% yield. acs.org This methodology demonstrates the potential for large-scale synthesis. acs.org
The van Leusen oxazole synthesis, a well-established method, has also been adapted for microwave-assisted conditions. nih.gov This reaction typically involves the condensation of an aldehyde with TosMIC in the presence of a base. nih.gov Microwave irradiation can significantly accelerate this process. For example, the reaction between a 4- or 3-formylphenylboronic ester and TosMIC can be efficiently carried out under microwave-assisted conditions to form oxazole-substituted arylboronic esters, which are precursors for radiolabeling. nih.gov
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |
| [3+2] Cycloaddition | Substituted arylaldehyde, TosMIC | K₃PO₄ (2 equiv), IPA, MW, 65 °C, 8 min | 5-substituted oxazole | 96 | acs.org |
| van Leusen Reaction | 4-formylphenylboronic ester, TosMIC | K₂CO₃, Methanol, MW | Oxazole-substituted arylboronic ester | High | nih.gov |
| Cyclization | N-benzoylaminoethanol, PPE/CHCl₃ | MW, 70 °C, 8 min (open vessel) | 2-phenyl-2-oxazoline | 88 | ijpsonline.com |
| Cyclization | N-benzoylaminoethanol, PPE/CHCl₃ | MW (closed vessel) | 2-phenyl-2-oxazoline | 95 | ijpsonline.com |
One-Pot Synthetic Cascade Reactions
One-pot synthetic strategies are highly valued in organic chemistry for their efficiency, reduction of waste, and simplification of purification processes. researchgate.net The synthesis of oxazole derivatives has greatly benefited from the development of such cascade reactions, which allow for the construction of complex molecules from simple starting materials in a single reaction vessel. researchgate.net
A versatile one-pot method for synthesizing 4,5-disubstituted oxazoles has been developed using tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides in an ionic liquid as the solvent. nih.gov This approach offers high yields and a broad substrate scope. The use of ionic liquids is particularly advantageous as they can be recovered and reused for multiple reaction cycles without a significant loss in product yield. ijpsonline.com
Another innovative one-pot synthesis involves the reaction of carboxylic acids, amino acids, and a dehydrative condensing reagent, followed by a nickel-catalyzed Suzuki-Miyaura coupling with boronic acids. beilstein-journals.org This sequence provides a straightforward route to 2,4,5-trisubstituted oxazoles in good yields. beilstein-journals.org Furthermore, visible-light-induced three-component reactions have been reported for the construction of complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. researchgate.net
| Reaction Name | Starting Materials | Key Features | Product Class | Reference |
| van Leusen Reaction | Aldehydes, TosMIC, Aliphatic Halides | Ionic liquid as reusable solvent | 4,5-disubstituted oxazoles | nih.govijpsonline.com |
| Oxazole Synthesis/Suzuki-Miyaura Coupling | Carboxylic Acids, Amino Acids, Boronic Acids | One-pot, Ni-catalyzed coupling | 2,4,5-trisubstituted oxazoles | beilstein-journals.org |
| Visible-Light-Induced Three-Component Reaction | Iodonium-phosphonium hybrid ylides, Carboxylic Acids, Nitriles | Photo-generated carbene trigger | 2,4,5-trisubstituted oxazoles | researchgate.net |
Precursor and Intermediate Functionalization for N,4-dimethyl-1,3-oxazole-5-carboxamide Derivatization
Synthesis of Key Carboxylic Acid Intermediates (e.g., 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid)
The synthesis of key intermediates is a critical step in the development of derivatives of this compound. One such crucial intermediate is 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid. A common synthetic route to this compound involves the condensation of urea with ethyl 2-chloroacetoacetate, followed by a basic hydrolysis step. researchgate.net This carboxylic acid intermediate serves as a versatile building block for the synthesis of a variety of 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid and peptide derivatives. researchgate.net The coupling of this acid with amino acids or peptides can be achieved using coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net
| Intermediate | Synthetic Precursors | Reaction Steps | Key Reagents | Reference |
| 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid | Urea, Ethyl 2-chloroacetoacetate | 1. Condensation2. Basic Hydrolysis | - | researchgate.net |
| 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid derivatives | 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, Amino acids | Amide coupling | TBTU | researchgate.net |
Transformations of the Carboxamide Group and Ring Substituents
The functionalization of the oxazole core and the modification of the carboxamide group are essential for creating a diverse library of analogues for structure-activity relationship studies. The predictable and regioselective metallation of oxazoles, combined with transition metal-catalyzed cross-coupling reactions, provides powerful tools for introducing a wide array of substituents onto the oxazole ring. researchgate.net
For instance, direct arylation of oxazoles can be achieved with high regioselectivity at both the C-2 and C-5 positions using palladium catalysis with task-specific phosphine (B1218219) ligands. organic-chemistry.org The choice of solvent can direct the arylation to either the C-2 (nonpolar solvents) or C-5 (polar solvents) position. organic-chemistry.org
The carboxamide group itself can be synthesized through the coupling of a carboxylic acid intermediate, such as 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, with various amines. researchgate.net Further transformations of the carboxamide are also possible, although less commonly described in the context of this specific scaffold. The amino group at the C-2 position offers another handle for functionalization, allowing for the introduction of diverse substituents to explore their impact on biological activity.
Isotopic Labeling and Radiosynthesis for Research Applications
Radiofluorination of Oxazole Carboxamides for Positron Emission Tomography (PET) Preclinical Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative monitoring of radiolabeled compounds in living organisms. nih.gov The development of PET radiotracers based on oxazole carboxamides has been a significant area of research, particularly for imaging targets like glycogen (B147801) synthase kinase 3 (GSK-3). nih.govresearchgate.net
The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into oxazole carboxamides is a key step in creating these imaging agents. nih.gov Copper-mediated radiofluorination has proven to be an effective method for this purpose. nih.govresearchgate.net This can be achieved by reacting an aryl boronic acid precursor with [¹⁸F]fluoride in the presence of a copper catalyst. nih.govresearchgate.net Another approach involves the use of a trimethylammonium triflate precursor for the radiofluorination reaction. nih.govresearchgate.net
Two such developed radiotracers, [¹⁸F]OCM-49 and [¹⁸F]OCM-50, have shown promise for preclinical PET imaging in rodents. nih.govresearchgate.net Due to its superior radiochemical yields and brain uptake, [¹⁸F]OCM-50 was further evaluated in non-human primates, where it also demonstrated good brain penetration and rapid clearance. nih.govresearchgate.net These studies highlight the potential for clinical translation of these oxazole carboxamide-based radiotracers. nih.govresearchgate.net
| Radiotracer | Precursor | Radiofluorination Method | Application | Key Findings | Reference |
| [¹⁸F]OCM-49 | Aryl boronic acid | Copper-mediated reaction with [¹⁸F]fluoride | Preclinical PET imaging of GSK-3 | - | nih.govresearchgate.net |
| [¹⁸F]OCM-50 | Trimethylammonium triflate | Reaction with [¹⁸F]fluoride | Preclinical PET imaging of GSK-3 | Superior radiochemical yields and brain uptake | nih.govresearchgate.net |
Chemical Reactivity and Derivatization Strategies of the N,4 Dimethyl 1,3 Oxazole 5 Carboxamide Core
Electrophilic and Nucleophilic Substitution Patterns on the Oxazole (B20620) Ring
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The presence of the electronegative oxygen atom generally renders the oxazole ring less reactive towards electrophilic substitution compared to other five-membered heterocycles like imidazole. youtube.com When such reactions do occur, they are often directed to specific positions on the ring, influenced by the existing substituents. For instance, if the C5 position is not substituted, electrophilic attack is likely to occur there. youtube.com
Palladium-catalyzed direct arylation offers a regioselective method for functionalizing oxazoles at either the C2 or C5 positions, depending on the solvent and ligand used. organic-chemistry.org Specifically, polar solvents tend to favor C5 arylation, whereas nonpolar solvents direct the substitution to the C2 position. organic-chemistry.org
Nucleophilic substitution reactions on the oxazole ring are also possible, particularly when a good leaving group is present. The oxazole ring can be converted into other heterocyclic systems, such as pyrroles, pyrimidines, pyrazoles, thiazoles, and imidazoles, through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com
Modifications and Derivatizations at the Carboxamide Nitrogen (N-substitution)
The carboxamide moiety at the 5-position of the oxazole ring provides a key handle for derivatization. The nitrogen atom of the carboxamide can be readily N-acylated or N-sulfonated to introduce a variety of substituents. researchgate.net These modifications can significantly alter the molecule's properties, including its polarity, hydrogen bonding capacity, and steric profile.
The synthesis of various N-substituted carboxamides often involves the initial conversion of the corresponding carboxylic acid to a more reactive species, such as an acid chloride. nih.gov This activated intermediate can then react with a range of amines to yield the desired N-substituted carboxamide derivatives.
For example, a series of N-(p-bromophenyl) carboxamide moieties have been incorporated into various nitrogen heterocycles, demonstrating the versatility of this synthetic approach. ajol.info
Functionalization and Manipulation of Methyl Groups at Positions 2 and 4 of the Oxazole Ring
The methyl groups at the 2 and 4 positions of the oxazole ring, while generally less reactive than the ring itself or the carboxamide group, can undergo functionalization under specific conditions. Deprotonation of these methyl groups can be achieved using strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), creating nucleophilic sites for subsequent reactions with electrophiles. rsc.org
The regioselectivity of this deprotonation can be influenced by other substituents on the oxazole ring. For instance, in 2,4-dimethyloxazole-5-carboxylic acid, deprotonation occurs preferentially at the 2-methyl position. rsc.org This regioselectivity can be altered by converting the carboxylic acid to a carboxamide, which can direct deprotonation to a different methyl group. rsc.org
These functionalized methyl groups can then be elaborated into more complex side chains, further expanding the chemical diversity of the N,4-dimethyl-1,3-oxazole-5-carboxamide scaffold.
Conjugation and Hybrid Molecule Formation with Biomolecules (e.g., Amino Acids, Peptides, Alkaloids)
The this compound core can be conjugated with various biomolecules to create hybrid molecules with potentially enhanced or novel biological activities. The carboxamide group is a common point of attachment for such conjugations.
Oxazole-containing structures can be incorporated into amino acid-like building blocks. nih.gov For example, novel chiral and achiral heterocyclic amino acid-like building blocks have been synthesized by incorporating the oxazole moiety. nih.gov These building blocks can then be used in peptide synthesis to create novel peptides with modified properties.
The formation of these hybrid molecules often involves standard peptide coupling reactions or other well-established bioconjugation techniques. The resulting conjugates can exhibit improved cell permeability, target specificity, or metabolic stability compared to the parent molecules.
Regioselectivity and Stereochemistry in Oxazole Carboxamide Transformations
Control over regioselectivity and stereochemistry is a critical aspect of synthesizing and modifying oxazole carboxamides. As mentioned earlier, the regioselectivity of electrophilic and nucleophilic substitutions on the oxazole ring, as well as the deprotonation of the methyl groups, can be controlled by the choice of reagents and reaction conditions. organic-chemistry.orgrsc.org
For instance, palladium-catalyzed direct arylation of oxazoles can be directed to either the C2 or C5 position with high regioselectivity by selecting the appropriate solvent and phosphine (B1218219) ligand. organic-chemistry.org Similarly, the lithiation of methyl-substituted oxazole carboxamides can be directed to a specific methyl group depending on the nature of the amide. rsc.org
When chiral centers are present in the molecule, such as in derivatives conjugated to amino acids, controlling the stereochemistry becomes crucial. Stereocontrolled reactions can be achieved using chiral auxiliaries, catalysts, or starting materials. For example, the cyclization of allylic trichloroacetimidates can proceed with high stereoselectivity to form dihydro-1,3-oxazoles. iupac.org
Interactive Data Tables
Table 1: Regioselectivity in the Lithiation of Methyl-Substituted Oxazoles
| Starting Material | Base | Site of Deprotonation | Reference |
| 2,4-Dimethyloxazole-5-carboxylic acid | BuLi or LDA | 2-methyl | rsc.org |
| 2,5-Dimethyloxazole-4-carboxamide | BuLi | 5-methyl | rsc.org |
Table 2: Regioselective Direct Arylation of Oxazoles
| Oxazole Substrate | Reaction Condition | Position of Arylation | Reference |
| Unsubstituted Oxazole | Palladium catalyst, polar solvent | C-5 | organic-chemistry.org |
| Unsubstituted Oxazole | Palladium catalyst, nonpolar solvent | C-2 | organic-chemistry.org |
Methodologies for Systematic SAR Elucidation in Oxazole Derivatives
The systematic elucidation of SAR for oxazole derivatives involves an iterative, multidisciplinary approach. The process generally begins with the identification of a "hit" or "lead" compound, such as this compound, which demonstrates a desired biological activity. Subsequently, a library of analogues is designed and synthesized, systematically modifying different parts of the molecule. nih.gov
Key methodological steps include:
Analogue Synthesis: Chemical synthesis of a series of related compounds where specific substituents on the oxazole ring and associated side chains are varied. Common synthetic strategies include the Robinson-Gabriel synthesis, Fisher oxazole synthesis, and the Van Leusen reaction. semanticscholar.org
Biological Evaluation: The synthesized derivatives are screened in vitro for their biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. researchgate.netresearchgate.net This allows for the direct comparison of potency and efficacy among the analogues.
Computational Modeling: Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to rationalize the experimental findings and to build predictive models. daneshyari.comnih.gov These models help in understanding the interaction of the compounds with their biological targets and guide the design of new, more potent derivatives. nih.gov
Iterative Optimization: Based on the biological data and computational insights, new generations of compounds are designed and synthesized to refine the SAR and improve the desired properties, such as potency and selectivity. nih.govresearchgate.net
Influence of Substituents on the Oxazole Ring (2-, 4-, 5-positions) on Biological Profiles
The substitution pattern on the 1,3-oxazole ring is a critical determinant of the biological activity profile. d-nb.info Modifications at the C2, C4, and C5 positions can drastically alter a compound's potency and spectrum of action. iajps.com
C2-Position: Substituents at the C2 position often interact with the entrance of target binding sites. The nature of this substituent (e.g., aryl, alkyl, amino group) can influence binding affinity and selectivity. For instance, in a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, modifications to the C2-amino group led to significant variations in antimicrobial and antiproliferative activities. researchgate.net
C4-Position: The C4 position is frequently substituted with alkyl or aryl groups. The size and electronic properties of this substituent can be crucial. For example, in the development of prostacyclin receptor antagonists, 2-aryl-4-(biphenylylmethyl)oxazole-4-carboxamides were explored, indicating the importance of a bulky substituent at this position for receptor interaction. d-nb.info
C5-Position: The C5 position is also key for modulating activity. In the development of herbicide safeners, novel substituted oxazole isoxazole (B147169) carboxamides were designed where the substitution pattern on a C5-phenyl ring was systematically varied to optimize activity. nih.gov Similarly, studies on acid ceramidase inhibitors showed that a phenyl group at the C5 position was a crucial starting point for optimization. researchgate.net
The following table summarizes the observed impact of substitutions at various positions on the oxazole ring.
| Position | Substituent Type | Observed Effect on Biological Activity | Reference Compound Class |
| C2 | Amino groups with various benzylidene substitutions | Modulated antibacterial and antifungal potency. researchgate.net | 3-(2-(benzylideneamino)oxazol-4-ylamino)-2H-chromen-2-ones |
| C4 | Aryl/Alkyl groups | Direct arylation at C4 led to compounds with good yields, forming a basis for diverse derivatives. semanticscholar.org | 4-Aryl/Alkyl Oxazoles |
| C5 | Phenyl group | Essential for initial acid ceramidase inhibitory activity, with further substitutions on the phenyl ring leading to improved potency. researchgate.net | 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide |
| C2 & C5 | Various substituents | In antibacterial oxazole analogues, substitutions at both C2 and C5 were found to be important for activity against various bacterial strains. derpharmachemica.com | Pyrazole, Oxazole, and Imidazole Derivatives |
Role of N-Substituents on the Carboxamide Moiety in Modulating Activity
For oxazole-5-carboxamides, the substituent attached to the carboxamide nitrogen atom plays a pivotal role in modulating biological activity. This part of the molecule often extends into solvent-exposed regions or specific pockets of a biological target.
SAR studies on various oxazole carboxamides have demonstrated that:
Chain Length and Branching: In a series of oxazolone (B7731731) carboxamides designed as acid ceramidase inhibitors, the length and nature of the N-alkyl chain were critical. An N-pentyl group was identified as being optimal for potency. nih.govcnr.it
Aromatic vs. Aliphatic Groups: The replacement of an N-alkyl chain with aromatic or bulky cycloalkyl groups can significantly alter binding affinity. For a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, the introduction of various substituents on the carboxamide moiety influenced their antiproliferative activity. researchgate.net
Presence of Functional Groups: Introducing polar functional groups or heterocyclic rings onto the N-substituent can create new hydrogen bonding or electrostatic interactions, thereby enhancing potency and selectivity. nih.gov The substitution of the N-H of a urea-like functionality with an N-Me, oxygen, or methylene (B1212753) group was found to be detrimental to the activity of certain acid ceramidase inhibitors. nih.gov
The table below illustrates how modifications to the N-substituent on the carboxamide affect activity in acid ceramidase inhibitors.
| N-Substituent on Carboxamide | Biological Activity (hAC Inhibition) | Reference |
| N-pentyl | Potent inhibition | nih.gov |
| N-(4-phenylbutyl) | Initial hit compound, moderate activity | researchgate.net |
| Replacement of N-H with N-Me | Detrimental to activity | nih.gov |
| Replacement of N-H with Oxygen | Detrimental to activity | nih.gov |
Theoretical Frameworks in Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net This theoretical approach is invaluable for understanding SAR, predicting the activity of novel compounds, and guiding rational drug design. For oxazole derivatives, several QSAR methodologies have been successfully applied.
2D-QSAR: This approach relates biological activity to two-dimensional molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. 2D-QSAR models have been developed for antileishmanial oxazole derivatives, showing good statistical robustness and predictive ability. mdpi.com
3D-QSAR: These methods consider the three-dimensional properties of molecules. A prominent 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA), which correlates biological activity with the steric and electrostatic fields surrounding the molecules. nih.gov For 3D-QSAR, a proper alignment of the molecules is crucial. mdpi.com These models have been applied to various heterocyclic compounds, including triazole-bearing thiazole (B1198619)/oxazole moieties, to understand the structural requirements for enzyme inhibition. nih.gov
4D-QSAR: This advanced method extends 3D-QSAR by incorporating an additional dimension that accounts for conformational flexibility and different alignment possibilities. 4D-QSAR models have also been developed for antileishmanial oxazole and oxadiazole derivatives, demonstrating improved statistical parameters over simpler models. mdpi.com
These models are validated using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (R²pred) or cross-validated R² (Q²) for the test set. A robust QSAR model will have high values for these parameters, indicating good internal consistency and external predictive power. mdpi.comnih.gov
Conclusion
N,4-dimethyl-1,3-oxazole-5-carboxamide represents a molecule of latent potential. While not a subject of extensive direct study, its identity as a synthetic intermediate in antibacterial research and its structural relation to potent fungicidal agents firmly place it within a chemically and biologically significant family of compounds. The 1,3-oxazole-5-carboxamide scaffold is a proven pharmacophore, and further investigation into derivatives such as this one could yield novel discoveries in the fields of medicine and crop protection. Future research involving the synthesis and biological evaluation of this specific compound is warranted to fully elucidate its properties and potential applications.
Investigation of Biological Targets and Molecular Mechanisms of N,4 Dimethyl 1,3 Oxazole 5 Carboxamide in Vitro and Preclinical Research
Enzyme Inhibition and Modulation (e.g., Glycogen (B147801) Synthase Kinase 3 (GSK-3), Succinate (B1194679) Dehydrogenase (SDH), Carbonic Anhydrase)
Derivatives built upon the 4-methyl-1,3-oxazole-5-carboxamide core have demonstrated significant interactions with key metabolic enzymes.
Succinate Dehydrogenase (SDH) The most prominent enzymatic target for this class of compounds is Succinate Dehydrogenase (SDH), a critical enzyme complex (Complex II) in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. acs.orgresearchgate.net Inhibition of SDH disrupts cellular respiration and energy production, a mechanism effectively exploited for fungicidal activity. acs.org
A series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives, which contain the 4-methyl-1,3-oxazole-5-carboxamide core, have been designed and synthesized as potent SDH inhibitors. nih.govacs.org One such derivative, SEZC7, demonstrated significant SDH inhibitory activity with a half-maximal inhibitory concentration (IC50) of 16.6 μM, a potency level comparable to the commercial fungicide boscalid (B143098) (IC50 = 12.9 μM). acs.orgnih.gov Molecular docking studies suggest these compounds act similarly to established SDHIs. nih.gov Transcriptome analysis of fungi treated with these compounds confirmed that they interfere with energy metabolism by inhibiting SDH activity, which in turn affects cellular sugar metabolism processes. acs.orgnih.gov
| Compound | Target | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|---|
| SEZC7 | SDH | 16.6 | Boscalid | 12.9 |
Glycogen Synthase Kinase 3 (GSK-3) While the broader class of oxazole (B20620) carboxamides has been investigated for GSK-3 inhibition, the specific activity of N,4-dimethyl-1,3-oxazole-5-carboxamide is not well-defined in the available literature. Studies have focused on regioisomeric scaffolds, such as 5-aryl-4-carboxamide-1,3-oxazoles, which have been identified as a novel series of potent and selective GSK-3 inhibitors. bohrium.comnih.gov Similarly, N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides, a different heterocyclic system, have been developed as selective GSK-3β kinase inhibitors. nih.gov These findings highlight the potential of carboxamide-functionalized five-membered heterocycles to target GSK-3, though direct evidence for the 1,3-oxazole-5-carboxamide scaffold is lacking.
Carbonic Anhydrase (CA) The 1,3-oxazole scaffold has been incorporated into molecules designed as carbonic anhydrase inhibitors. nih.gov CAs are a family of metalloenzymes involved in numerous physiological processes. nih.gov Research on 5-(sulfamoyl)thien-2-yl 1,3-oxazoles demonstrated potent inhibition of human carbonic anhydrase II (hCA II), a primary target for anti-glaucoma drugs. nih.gov However, some studies have noted that small alkyl substitutions on the 1,3-oxazole ring can lead to weaker CA II inhibition compared to other functional groups. nih.gov Direct inhibitory data for this compound against carbonic anhydrase isoforms is not specified in the reviewed literature.
Receptor Binding and Signaling Pathway Modulation (e.g., PAR-2 Receptors, Estrogen Receptors)
Based on the available scientific literature, there is no specific information detailing the interaction of this compound or its closely related derivatives with Protease-Activated Receptor 2 (PAR-2) or estrogen receptors. Research on this chemical class has primarily focused on other biological targets.
Cellular Pathway Interference (e.g., Inhibition of Cell Proliferation, Induction of Apoptosis)
The 4-methyl-1,3-oxazole-5-carboxamide framework is a key feature in compounds that exhibit significant interference with fundamental cellular pathways, particularly those governing cell growth and survival.
Inhibition of Cell Proliferation Derivatives of the 1,3-oxazole scaffold have shown potent anti-proliferative activity against a variety of human cancer cell lines. biointerfaceresearch.com For instance, novel 2-methyl-4,5-disubstituted oxazoles demonstrated exceptionally high potency, with IC50 values in the nanomolar range, similar to the well-known antimitotic agent combretastatin (B1194345) A-4. nih.gov Specifically, compounds 4g and 4i from this series, which bear a 2-methyloxazole (B1590312) core, exhibited IC50 values ranging from 0.35 to 20.2 nM across a panel of cancer cells. nih.gov Furthermore, peptide derivatives of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid have displayed significant anticancer activity against the HT-29 colon cancer cell line. researchgate.net The broad anti-proliferative action suggests that this chemical scaffold can be a valuable template for the development of cytotoxic agents.
Induction of Apoptosis The primary mechanism by which many oxazole-based anti-proliferative agents exert their effects is through the induction of apoptosis, or programmed cell death. This is often linked to the disruption of microtubule dynamics, which triggers a cell cycle arrest in the G2/M phase and subsequently activates apoptotic cascades. mdpi.comresearchgate.net For example, 1,2,4-triazole (B32235) derivatives that inhibit tubulin polymerization were shown to induce apoptosis in A549 lung cancer cells through the activation of caspase 3. mdpi.com While not an oxazole, the related isoxazole (B147169) derivative MM3 was found to elicit strong increases in the expression of caspases and the death receptor Fas in Jurkat cells, indicating a pro-apoptotic mechanism of action. nih.govresearchgate.net This suggests that the induction of apoptosis is a likely consequence of the cellular pathway interference caused by this class of heterocyclic compounds.
Spectrum of In Vitro Biological Activities
The this compound structure is embedded within molecules demonstrating a wide array of biological effects in vitro, ranging from anticancer to antimicrobial and anti-inflammatory properties.
The anticancer potential of oxazole derivatives is well-documented, with several mechanisms of action identified. dntb.gov.ua
Tubulin Polymerization Inhibition A principal mechanism for the anticancer activity of this class is the inhibition of tubulin polymerization. researchgate.net Microtubules, polymers of tubulin, are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. researchgate.net A series of novel 1,3-oxazole sulfonamides were found to effectively bind to tubulin and cause the depolymerization of microtubules within cells. nih.gov Another study on 2-methyl-4,5-disubstituted oxazoles found that the most potent compounds inhibited tubulin polymerization with submicromolar IC50 values (e.g., 0.56 μM and 0.66 μM for compounds 4i and 4d, respectively), which was twice the potency of the reference agent combretastatin A-4. nih.gov These compounds were shown to interact with the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.govmdpi.com
| Compound | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|
| 4d | 0.66 | Combretastatin A-4 (CA-4) | 1.3 |
| 4i | 0.56 |
Proteasome Inhibition The ubiquitin-proteasome pathway is a critical target in cancer therapy, responsible for the degradation of proteins that regulate cell cycle and apoptosis. nih.gov While proteasome inhibitors (PIs) are established anticancer agents, the reviewed literature did not identify this compound or its direct derivatives as inhibitors of this pathway. nih.govnih.gov
The oxazole scaffold is present in numerous compounds with a broad spectrum of antimicrobial activity. nih.gov
Antifungal Activities As previously noted, derivatives of 4-methyl-1,3-oxazole-5-carboxamide are potent inhibitors of succinate dehydrogenase (SDH), a validated target for fungicides. acs.orgnih.govnih.gov This inhibition translates to powerful in vitro activity against a range of plant pathogenic fungi. For example, compound SEZA18 showed an EC50 value of 0.17 mg/L against Magnaporthe grisea (rice blast fungus), while SEZA14 was effective against Penicillium digitatum with an EC50 of 2.33 mg/L. nih.gov Another derivative, ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate, was active against the human pathogen Candida albicans with a minimum inhibitory concentration (MIC) of 14 μg/mL. mdpi.com
Antibacterial Activities Various 1,3-oxazole derivatives have demonstrated antibacterial properties. nih.gov The aforementioned ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate also showed activity against the Gram-positive bacteria Staphylococcus epidermidis and Bacillus subtilis, both with an MIC of 56.2 μg/mL. mdpi.com Other research on related oxadiazole structures has shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. jocpr.commdpi.comnih.gov
| Compound | Organism | Activity Type | Value |
|---|---|---|---|
| SEZA18 | Magnaporthe grisea | EC50 | 0.17 mg/L |
| SEZC7 | Magnaporthe grisea | EC50 | 0.50 mg/L |
| SEZA14 | Penicillium digitatum | EC50 | 2.33 mg/L |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Staphylococcus epidermidis | MIC | 56.2 μg/mL |
| Bacillus subtilis | MIC | 56.2 μg/mL | |
| Candida albicans | MIC | 14 μg/mL |
Antiprotozoal Activities While the broader class of five-membered heterocycles has been explored for antiprotozoal agents, specific data on this compound is limited. Research on related 1,3,4-oxadiazole (B1194373) derivatives has shown antiprotozoal activity, suggesting a potential avenue for future investigation of the 1,3-oxazole core. nih.gov
The oxazole and isoxazole scaffolds are found in molecules with immunomodulatory and anti-inflammatory effects.
Anti-inflammatory Properties A series of methyl-2-(2-(arylideneamino)oxazol-4ylamino)benzoxazole-5-carboxylate derivatives were evaluated for anti-inflammatory activity using a carrageenan-induced rat paw edema model, with some compounds showing activity comparable to the standard drug Diclofenac Sodium. researchgate.net While structurally more complex, these findings point to the anti-inflammatory potential of the oxazole core. Related 1,3,4-oxadiazole derivatives have also demonstrated good anti-inflammatory activity. mdpi.com
Immunosuppressive Properties Studies on isoxazole derivatives have shown that these compounds can possess strong immunosuppressive and anti-proliferative properties. nih.gov For example, 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide exhibited potent anti-proliferative and anti-inflammatory effects. nih.govresearchgate.net Another isoxazole derivative, MM3, was shown to inhibit the production of the pro-inflammatory cytokine TNF-α in human whole blood cell cultures. nih.govresearchgate.net These activities in the closely related isoxazole class suggest that 1,3-oxazole-5-carboxamides may also have the potential to modulate immune responses.
Preclinical Efficacy and Target Engagement Studies in Animal Models (excluding human clinical trials)
Preclinical studies in animal models are crucial for determining the therapeutic potential and in vivo mechanisms of new chemical entities. For compounds related to the this compound scaffold, research has focused on their utility in both neuroimaging and in models of inflammation.
While specific data on this compound in the formaldehyde (B43269) edema model is not detailed in the available literature, the anti-inflammatory properties of structurally related oxazole and benzoxazole (B165842) derivatives have been evaluated in other standard preclinical models of inflammation, such as the carrageenan-induced rat paw edema model. This model is widely used to assess the efficacy of potential anti-inflammatory agents.
In one study, a series of novel oxazole derivatives were synthesized and evaluated for their anti-inflammatory effects. jddtonline.info The carrageenan-induced rat hind paw edema method was used, with the results compared against the standard anti-inflammatory drug Indomethacin. jddtonline.info One derivative, designated A1, demonstrated the most significant activity among the tested compounds. jddtonline.inforesearchgate.net
Another investigation focused on a series of 2-substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamides. nih.gov These compounds were also screened for anti-inflammatory activity using the carrageenan-induced edema model in rats. nih.gov Several of the synthesized benzoxazole derivatives exhibited potent anti-inflammatory effects that were comparable to the standard reference drug used in the study. nih.gov The ability of these compounds to reduce paw edema demonstrates target engagement and pharmacological activity in a live animal model of acute inflammation. researchgate.netnih.gov
| Compound Class | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Novel Oxazole Derivatives | Carrageenan-induced Rat Paw Edema | Compound A1 showed maximum anti-inflammatory activity compared to other derivatives in the series. | jddtonline.inforesearchgate.net |
| 2-substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamides | Carrageenan-induced Rat Paw Edema | Multiple compounds (Ve, Vg, Vf, Va) exhibited potent activity comparable to the standard drug. | nih.gov |
Oxazole-carboxamide derivatives have been developed as promising radiotracers for Positron Emission Tomography (PET), a non-invasive neuroimaging technique. researchgate.netnih.govnih.gov This research focuses on imaging and quantifying the enzyme Glycogen synthase kinase 3 (GSK-3), which is implicated in neurodegenerative diseases, neuroinflammation, and psychiatric disorders. nih.govnih.gov
Two notable oxazole-4-carboxamide (B1321646) radiotracers, [¹⁸F]OCM-49 and [¹⁸F]OCM-50, were developed and evaluated in preclinical rodent models. nih.gov Both compounds were designed as high-affinity and selective inhibitors of GSK-3. researchgate.netnih.gov In these studies, [¹⁸F]OCM-50 demonstrated superior radiochemical yields and brain uptake, with a peak standardized uptake value of approximately 2.0. nih.govosti.gov
Further evaluation of [¹⁸F]OCM-50 in non-human primates confirmed its promising characteristics, showing good brain uptake and rapid clearance. researchgate.netnih.gov Another related carbon-11 (B1219553) labeled compound, [¹¹C]OCM-44, also based on an oxazole-4-carboxamide scaffold, was assessed in non-human primates. snmjournals.org PET scans showed that [¹¹C]OCM-44 has good brain uptake and exhibits specific binding to GSK-3. snmjournals.org Blocking studies with a known GSK-3 inhibitor, PF-367, resulted in a significant reduction in the binding of [¹¹C]OCM-44, confirming its target engagement in the brain. snmjournals.org These studies underscore the potential of oxazole-carboxamides as biomarkers for GSK-3, which could aid in understanding disease pathology and in the development of targeted therapeutics. researchgate.netnih.gov
| Radiotracer | Animal Model | Imaging Target | Key Findings | Reference |
|---|---|---|---|---|
| [¹⁸F]OCM-50 | Rodents, Non-human primates | Glycogen synthase kinase 3 (GSK-3) | Good brain uptake (peak SUV ~2.0), rapid clearance. Considered a promising tracer for imaging GSK-3. | researchgate.netnih.govnih.gov |
| [¹⁸F]OCM-49 | Rodents | Glycogen synthase kinase 3 (GSK-3) | Demonstrated brain uptake but had lower radiochemical yield compared to [¹⁸F]OCM-50. | researchgate.netnih.gov |
| [¹¹C]OCM-44 | Non-human primates | Glycogen synthase kinase 3 (GSK-3) | Showed high brain uptake and specific binding, which was reduced by a blocking agent. | snmjournals.orgnih.gov |
Computational Chemistry and Molecular Modeling of N,4 Dimethyl 1,3 Oxazole 5 Carboxamide and Its Analogues
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of oxazole (B20620) derivatives, providing insights into their stability, reactivity, and spectroscopic properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov For instance, in studies of analogous thiazole (B1198619) carboxamide derivatives, the HOMO-LUMO gap was calculated to predict chemical stability. nih.gov
Furthermore, Electrostatic Potential (ESP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For the oxazole carboxamide scaffold, the oxygen and nitrogen atoms of the heterocyclic ring and the carbonyl oxygen of the carboxamide group are typically regions of negative electrostatic potential, making them key sites for intermolecular interactions. tandfonline.com
Table 1: Representative Quantum Chemical Parameters for Analogous Heterocyclic Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
|---|---|---|---|---|---|
| Thiazole Carboxamide Derivative 2a | DFT | -0.197 | -0.079 | 0.118 | nih.gov |
| Thiazole Carboxamide Derivative 2b | DFT | -0.211 | -0.070 | 0.141 | nih.gov |
| Thiazole Carboxamide Derivative 2j | DFT | -0.223 | -0.075 | 0.148 | nih.gov |
| Celecoxib (Reference) | DFT | -0.240 | -0.059 | 0.181 | nih.gov |
Note: Data is for analogous thiazole carboxamide structures to illustrate the application of quantum chemical calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. researchgate.net This method is crucial for elucidating the mechanism of action and for structure-based drug design. For analogues of N,4-dimethyl-1,3-oxazole-5-carboxamide, docking studies have been performed to evaluate their binding affinity and interaction patterns with various enzymes, such as cyclooxygenase (COX). ekb.egnih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding free energy (ΔGbind), often expressed in kcal/mol. A lower binding energy indicates a more favorable interaction. Key interactions that stabilize the ligand-protein complex include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the carboxamide) and acceptors (like carbonyl oxygens or heteroatoms in the protein's amino acid residues). tandfonline.com
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., methyl groups, aromatic rings) and hydrophobic pockets in the active site. tandfonline.com
π-π Stacking: Involves interactions between the aromatic oxazole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. rsc.org
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the dynamic nature of the binding and confirming that the interactions observed in the static docking pose are maintained in a more realistic, solvated environment. nih.gov
Table 2: Example Molecular Docking Scores for Isoxazole-Carboxamide Analogues against COX Enzymes
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Isoxazole (B147169) Derivative A13 | COX-2 | -9.8 | Arg120, Tyr355, Ser530 | nih.gov |
| Oxazole Derivative | COX-1 | -10.3 | Not Specified | ekb.eg |
| Oxazole Derivative | COX-2 | -9.6 | Not Specified | ekb.eg |
Note: Data is for illustrative analogues. Specific residues and scores vary by compound and target.
Prediction of Biological Activity and ADMET Properties (Excluding Toxicity Profiles)
Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of drug candidates. nih.gov These in silico predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug design process, reducing the likelihood of late-stage failures. For oxazole carboxamide analogues, various ADMET parameters can be calculated using online tools and specialized software.
Key predicted properties include:
Gastrointestinal (GI) Absorption: Predicts the percentage of a compound that will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Penetration: Indicates whether a compound is likely to cross the BBB and enter the central nervous system.
Caco-2 Permeability: An in vitro model for predicting intestinal absorption of drugs. chula.ac.th
Plasma Protein Binding (PPB): Estimates the extent to which a compound will bind to proteins in the blood, which affects its distribution and availability. chula.ac.th
Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
In addition to pharmacokinetics, computational methods can predict the spectrum of biological activities for a given compound. Prediction of Activity Spectra for Substances (PASS) is one such tool that compares the structure of a novel compound to a database of known bioactive molecules to predict its likely pharmacological effects.
Table 3: Predicted ADMET Properties for Representative Heterocyclic Drug Candidates
| Property | Predicted Value/Class | Significance | Reference |
|---|---|---|---|
| Human Intestinal Absorption | High | Good oral bioavailability | nih.gov |
| Blood-Brain Barrier Permeability | Low / Non-penetrant | Reduced potential for CNS side effects | chula.ac.th |
| Caco-2 Permeability | High | Good absorption across the intestinal wall | chula.ac.th |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway | nih.gov |
Note: This table presents a generalized profile based on predictions for similar heterocyclic structures.
Structure-Based and Ligand-Based Drug Design Methodologies
The computational insights gained from quantum mechanics, docking, and ADMET predictions are integrated into drug design strategies. These methodologies can be broadly categorized as structure-based or ligand-based.
Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target. Using molecular docking, medicinal chemists can design novel oxazole carboxamide analogues that fit optimally into the target's active site. researchgate.net For example, if a docking study reveals an unoccupied hydrophobic pocket, the parent molecule can be modified by adding a suitable nonpolar group (e.g., a methyl or phenyl group) to fill this pocket and enhance binding affinity. This iterative process of design, docking, and scoring allows for the rational optimization of lead compounds.
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are used. These strategies are based on the principle that molecules with similar structures often have similar biological activities. By analyzing a set of known active compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for bioactivity. Novel this compound derivatives can then be designed to fit this pharmacophore model.
Another important concept in drug design is bioisosterism , where a functional group in a molecule is replaced by another group with similar physical or chemical properties. The oxazole ring is considered a bioisostere of other heterocycles like thiazole, imidazole, and pyridine. rsc.org This allows chemists to use the oxazole-carboxamide scaffold to develop novel compounds that mimic the activity of existing drugs but may possess improved properties, such as better metabolic stability or a different side-effect profile. rsc.org The design of novel acid ceramidase inhibitors, for example, has involved the optimization of oxazolone (B7731731) carboxamide scaffolds to achieve potent and drug-like properties. nih.govresearchgate.net
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of N,4 Dimethyl 1,3 Oxazole 5 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR: COSY, HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: Proton NMR provides a map of the hydrogen atoms in the molecule. For N,4-dimethyl-1,3-oxazole-5-carboxamide, the spectrum is expected to show distinct signals for the three different types of protons: the methyl group attached to the amide nitrogen (N-CH₃), the methyl group on the oxazole (B20620) ring (C4-CH₃), and the amide proton (N-H). The predicted chemical shifts are influenced by the electronic environment of each proton. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the amide group is expected to appear significantly downfield.
2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, it would primarily confirm the coupling between the N-H proton and the N-methyl protons, if any is observable.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the two methyl groups to their respective carbon signals.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| C2 (Oxazole) | - | ~159-162 | - |
| C4 (Oxazole) | - | ~154-156 | C4-CH₃ |
| C5 (Oxazole) | - | ~127-130 | C=O, C4-CH₃ |
| C=O (Amide) | - | ~161-164 | N-CH₃, N-H |
| N-CH₃ | ~2.8-3.0 (singlet or doublet) | ~26-28 | C=O |
| C4-CH₃ | ~2.4-2.6 (singlet) | ~12-14 | C4, C5 |
| N-H | ~7.5-8.5 (broad singlet or quartet) | - | C=O |
Mass Spectrometry (MS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₆H₈N₂O₂, giving it a monoisotopic mass of approximately 140.0586 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 140. This peak confirms the molecular weight of the compound.
Analysis of the fragmentation pattern provides further structural proof. Common fragmentation pathways for such a molecule could include:
Cleavage of the amide bond.
Loss of methyl groups.
Ring cleavage of the oxazole core, a characteristic fragmentation for this class of heterocycles.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing reaction mixtures or assessing the purity of the final product. The compound would first be separated from any impurities on an HPLC column, and the eluent would be introduced into the mass spectrometer, which would confirm the molecular weight of the peak corresponding to the target compound.
| m/z | Proposed Ion/Fragment | Notes |
|---|---|---|
| 140 | [M]⁺˙ | Molecular Ion |
| 111 | [M - CHO]⁺ | Loss of formyl radical |
| 97 | [M - HNCO]⁺˙ | Loss of isocyanic acid |
| 83 | [C₄H₅N₂O]⁺ | Fragment from ring cleavage |
| 56 | [C₃H₄N]⁺ | Further fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.
The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 | N-H stretch | Secondary Amide |
| 2950-2850 | C-H stretch | Methyl groups |
| 1680-1650 | C=O stretch (Amide I band) | Amide |
| 1640-1590 | C=N stretch | Oxazole ring |
| 1570-1515 | N-H bend (Amide II band) | Secondary Amide |
| 1200-1000 | C-O stretch | Oxazole ring |
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique can provide exact bond lengths, bond angles, and information about the packing of molecules in the crystal lattice (intermolecular interactions).
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. For a related compound, 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, X-ray analysis revealed that molecules are linked in the crystal by N—H⋯O hydrogen bonds, forming chains. nih.gov A similar hydrogen bonding pattern involving the amide N-H and the carbonyl oxygen would be expected for this compound, influencing its crystal packing and physical properties.
| Parameter | Description |
|---|---|
| Crystal System & Space Group | Describes the symmetry of the unit cell. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C=N). |
| Bond Angles | Angles between adjacent bonds (e.g., O-C-N). |
| Intermolecular Interactions | Identifies non-covalent interactions like hydrogen bonding that define the crystal packing. |
Chromatographic Methods for Purity and Quantitative Analysis (e.g., HPLC, TLC)
Chromatographic techniques are essential for determining the purity of a synthesized compound and for quantitative analysis.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A small spot of the compound is placed on a silica (B1680970) gel plate (the stationary phase), which is then developed in a suitable solvent system (the mobile phase). The distance the compound travels up the plate is characterized by its retention factor (Rƒ). A pure compound should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. The compound is dissolved in a solvent and injected into a column packed with a stationary phase (commonly C18-modified silica for reversed-phase HPLC). A mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is pumped through the column, separating the components of the mixture. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area is compared to a calibration curve generated from standards of known concentration. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector set at a wavelength of maximum absorbance (e.g., ~220-260 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Potential Applications of N,4 Dimethyl 1,3 Oxazole 5 Carboxamide and Its Analogues in Research and Development
Development as Chemical Biology Probes
Chemical biology probes are essential tools for dissecting complex biological processes. N,4-dimethyl-1,3-oxazole-5-carboxamide and its derivatives are being explored for such roles due to their ability to interact with specific biological targets. These compounds can be modified to incorporate reporter tags or reactive groups, enabling the identification and characterization of protein-protein interactions, enzyme activities, and cellular pathways.
The oxazole (B20620) core is a key feature in a number of inhibitors for fatty acid amide hydrolase (FAAH), an enzyme that regulates lipid signaling. nih.govnih.gov Highly potent and selective reversible FAAH inhibitors have been developed by replacing a trifluoromethyl ketone with an α-ketoheterocycle, with oxazoles proving to be particularly effective. nih.govmdpi.com These selective inhibitors serve as valuable chemical probes to study the role of FAAH in the central nervous system and other physiological processes. nih.gov For instance, the advanced lead compound known as 2b is a potent and selective FAAH inhibitor that has been shown to induce analgesia by increasing endogenous anandamide (B1667382) levels. nih.gov
Lead Compounds in Preclinical Drug Discovery Programs
The this compound scaffold is a prominent feature in numerous preclinical drug discovery programs, targeting a wide array of diseases. benthamscience.comijrpr.com The versatility of the oxazole ring system allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. tandfonline.com
Anticancer Agents: Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases, STAT3, and G-quadruplexes. benthamscience.com Some analogues have shown potent activity against a range of cancer cell lines, including those of the lung, breast, and colon, with IC50 values in the nanomolar range. benthamscience.comnih.gov For example, one study reported a synthesized isoxazole-carboxamide derivative, compound 2e, to be highly active against the B16F1 melanoma cell line with an IC50 of 0.079 µM. nih.gov Another study found that a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives showed anticancer activity against A-549, Bel7402, and HCT-8 cell lines. mdpi.comresearchgate.net
Anti-inflammatory Agents: The anti-inflammatory potential of oxazole derivatives is another active area of research. jddtonline.infojddtonline.inforesearchgate.net Certain analogues have shown promising activity in preclinical models of inflammation. jddtonline.infojddtonline.inforesearchgate.net One study highlighted that synthesized oxazole derivatives exhibited significant anti-inflammatory properties in a paw edema model. jddtonline.info
Enzyme Inhibitors: Beyond cancer and inflammation, oxazole carboxamides are being investigated as inhibitors for various enzymes. As mentioned, they are particularly prominent as inhibitors of fatty acid amide hydrolase (FAAH), which is a target for pain, anxiety, and other neurological disorders. nih.govgoogleapis.com The replacement of a trifluoromethyl ketone with α-ketoheterocycles like oxazole led to the first highly potent and selective reversible FAAH inhibitors. nih.gov Additionally, research into their activity as interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors for autoimmune diseases and cancers is ongoing. nih.gov
Table 1: Preclinical Activity of Selected Oxazole Analogues
| Compound Class | Therapeutic Target | Disease Area | Key Findings |
|---|---|---|---|
| Phenyl-isoxazole–Carboxamides | Melanoma (B16F1) | Cancer | Compound 2e showed an IC50 of 0.079 µM. nih.gov |
| α-Keto Oxazoles | Fatty Acid Amide Hydrolase (FAAH) | Pain/Neurological Disorders | Highly potent and selective reversible inhibitors. nih.govnih.gov |
| Pyridyl–Oxazole Carboxamides | Botrytis cinerea | Agrochemical | Several compounds exhibited 100% fungicidal activity at 100 mg/L. nih.gov |
| Thiazole-5-Carboxamides | A-549, Bel7402, HCT-8 cell lines | Cancer | A 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) showed the highest activity (48%). mdpi.comresearchgate.net |
| N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamides | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Inflammatory/Autoimmune Diseases | Modification of a lead compound led to derivatives with reduced potential for CYP1A2 induction. nih.gov |
Contribution to Agrochemical Research (Fungicides, Herbicides, Insecticides)
The structural motif of this compound is also relevant in the field of agrochemicals. nih.gov The development of novel pesticides is crucial for ensuring food security, and oxazole-containing compounds have shown promise as fungicides, herbicides, and insecticides. nih.govresearchgate.net
Fungicides: A significant area of application for oxazole carboxamides is in the development of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgnih.govacs.org SDHIs disrupt the fungal respiratory chain, leading to cell death. researchgate.net A series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were designed as SDH inhibitors and showed potent fungicidal activities. acs.orgnih.govacs.org For instance, compounds SEZA18 and SEZC7 displayed EC50 values of 0.17 and 0.50 mg/L, respectively, against Magnaporthe grisea. acs.orgnih.gov Another study on novel pyridyl–oxazole carboxamides found that several compounds exhibited 100% fungicidal activity against Botrytis cinereal at a concentration of 100 mg/L. nih.gov
Insecticides and Herbicides: While the primary focus has been on fungicides, the broader class of isoxazole (B147169) derivatives, which are structurally related, has shown insecticidal and herbicidal activities. researchgate.net The versatility of the oxazole carboxamide scaffold suggests that with appropriate structural modifications, potent insecticides and herbicides could also be developed.
Table 2: Fungicidal Activity of Selected Oxazole Carboxamide Analogues
| Compound | Target Fungus | In Vitro Activity (EC50 mg/L) | In Vivo Protective Effect (%) |
|---|---|---|---|
| SEZA18 | Magnaporthe grisea | 0.17 acs.orgnih.gov | 45.3% at 200 mg/L acs.orgnih.gov |
| SEZC7 | Magnaporthe grisea | 0.50 acs.orgnih.gov | 49.5% at 200 mg/L acs.orgnih.gov |
| SEZA14 | Penicillium digitatum | 2.33 nih.gov | 77.9% at 100 mg/L nih.gov |
| Compound 6b | Rhizoctonia solani | Not specified | 100% inhibition at 100 mg/L nih.gov |
| Compound 6f | Botrytis cinereal | Not specified | 90% inhibition at 100 mg/L nih.gov |
Applications in Advanced Functional Materials
The application of this compound and its core structure in advanced functional materials is an emerging area of interest. The oxazole ring is an electron-rich heterocyclic system, which can impart useful electronic and photophysical properties to materials. While research in this specific application is less developed compared to its biomedical and agrochemical uses, the inherent properties of the oxazole moiety suggest potential for its incorporation into polymers, dyes, and other functional materials. The structural rigidity and potential for π-π stacking interactions make the oxazole core an attractive building block for organic electronic materials.
Future Research Directions and Overcoming Challenges in N,4 Dimethyl 1,3 Oxazole 5 Carboxamide Research
Innovation in Green and Sustainable Synthetic Methodologies
The future synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide and its analogues must prioritize environmentally benign methodologies. Traditional synthetic routes for oxazoles often involve hazardous reagents and solvents. ijpsonline.comijpsonline.com Green chemistry approaches can mitigate these issues by improving efficiency and reducing environmental impact. ijpsonline.com
Future research should focus on adapting established green synthetic methods for oxazoles to the specific synthesis of this compound. ijpsonline.com These methods include microwave-assisted synthesis, which can accelerate reaction times and improve yields, and the use of ultrasound as an energy-efficient alternative. ijpsonline.comsemanticscholar.org The exploration of ionic liquids and deep-eutectic solvents as recyclable reaction media presents another promising avenue. ijpsonline.comijpsonline.com
A key challenge will be the optimization of these green methods for the specific substrates required for this compound synthesis, ensuring high yields and purity. A comparative analysis of different green approaches could identify the most sustainable and economically viable route for large-scale production.
Table 1: Comparison of Green Synthetic Approaches for Oxazole (B20620) Synthesis
| Methodology | Advantages | Potential Challenges for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. ijpsonline.comsemanticscholar.org | Optimization of reaction conditions (temperature, time, power) to avoid decomposition of starting materials or product. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, often milder conditions. ijpsonline.com | Ensuring uniform sonication throughout the reaction vessel for scalability. |
| Ionic Liquids | Recyclable solvents, can enhance reaction rates and selectivity, low vapor pressure. ijpsonline.comijpsonline.com | High cost of some ionic liquids, potential for product separation challenges, and the need for reuse without significant loss of yield. ijpsonline.com |
| Catalyst-Mediated Synthesis | Use of catalysts can lead to more efficient and cleaner reactions. ijpsonline.com | Identifying a suitable, non-toxic, and reusable catalyst for the specific reaction. |
Design and Synthesis of Highly Selective and Potent Analogues with Defined Mechanisms
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netthepharmajournal.com Future research on this compound should involve the rational design and synthesis of a library of analogues to explore its structure-activity relationships (SAR).
By systematically modifying the substituents on the oxazole ring and the carboxamide group, it will be possible to develop analogues with enhanced potency and selectivity for specific biological targets. For instance, the introduction of different aryl or heterocyclic moieties could modulate the compound's interaction with target proteins. The synthesis of these analogues could be guided by computational modeling to predict their binding affinities and pharmacokinetic properties.
A significant challenge will be to elucidate the precise mechanism of action for any observed biological activity. This will require a combination of in vitro and in vivo studies, including target identification and validation.
Deeper Elucidation of Molecular Recognition and Mechanistic Pathways
Understanding how this compound and its active analogues interact with their biological targets at a molecular level is crucial for further optimization. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed insights into the binding modes of these compounds.
Investigating the mechanistic pathways through which these molecules exert their effects is equally important. For example, if an analogue shows anticancer activity, it will be necessary to determine whether it induces apoptosis, inhibits cell proliferation, or interferes with other cellular processes. Molecular docking studies can be employed to hypothesize interactions with specific proteins, such as tubulin, which is a known target for some oxazole derivatives. nih.gov
A challenge in this area is the often-complex nature of biological systems, where a compound may have multiple targets or off-target effects. A multi-pronged approach combining biochemical, biophysical, and cell-based assays will be necessary to build a comprehensive understanding of the molecular recognition and mechanistic pathways.
Advanced Computational Integration for Predictive Modeling and Design
Computational chemistry offers powerful tools for accelerating the drug discovery and development process. nih.gov For this compound, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov
Molecular docking simulations can predict the binding poses of this compound analogues within the active sites of target proteins, providing insights into key interactions. ekb.eg Furthermore, density functional theory (DFT) calculations can be used to understand the electronic properties of the molecule, which can influence its reactivity and biological activity. irjweb.com
The primary challenge in computational modeling is the accuracy of the predictive models, which depends on the quality and diversity of the input data. Therefore, it is essential to validate the computational predictions with experimental data.
Table 2: Application of Computational Tools in Oxazole Research
| Computational Tool | Application | Potential Insights for this compound |
| QSAR | Correlate chemical structure with biological activity. nih.gov | Predict the biological activity of unsynthesized analogues, guiding lead optimization. |
| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. nih.govekb.eg | Identify potential biological targets and understand key molecular interactions. |
| DFT Calculations | Determine the electronic structure and properties of molecules. irjweb.com | Provide insights into the molecule's reactivity, stability, and spectroscopic properties. |
Expanding Applications in Novel Biological and Chemical Systems
While the initial focus of research on this compound may be on its potential therapeutic applications, its unique chemical structure may also lend itself to other uses. The broad spectrum of biological activities associated with oxazole derivatives suggests that this compound and its analogues could be explored for applications in areas such as agriculture (as pesticides or herbicides) or as probes for chemical biology research. nih.govthepharmajournal.com
Future studies should aim to screen this compound and its derivatives against a wide range of biological targets and in various chemical systems to uncover novel applications. This could lead to the discovery of unexpected properties and open up new avenues of research.
A key challenge will be the interdisciplinary nature of this exploratory research, requiring collaboration between chemists, biologists, and materials scientists.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,4-dimethyl-1,3-oxazole-5-carboxamide, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via cyclization of α-haloketones or amides under acidic/basic conditions. For example, a related oxazole derivative (3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) was synthesized using KMnO₄ for oxidation and LiAlH₄ for reduction under anhydrous conditions . Adjusting stoichiometry of methylating agents (e.g., dimethyl sulfate) and controlling reaction temperature (60–80°C) improve yield.
- Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄ (cat.), 70°C | 65–75 |
| Methylation | (CH₃)₂SO₄, K₂CO₃ | 80–85 |
Q. How is the structural identity of this compound verified in lab settings?
- Methodology : Use NMR (¹H, ¹³C) and LC-MS for confirmation. For example, 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide was characterized via ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (m/z 311.31) . Compare with PubChem’s canonical SMILES (e.g., CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N) for validation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays) or anticancer potential via MTT assays. A structurally similar oxazole derivative showed IC₅₀ values of 12–25 µM against HeLa cells .
Advanced Research Questions
Q. How do electronic and steric effects of the N-methyl and 4-methyl groups influence its reactivity in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations to map electron density distribution. Substituents at the 4-position (methyl) increase steric hindrance, reducing reactivity with bulky electrophiles. Compare with 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid derivatives, where methyl groups altered regioselectivity in alkylation reactions .
- Data Contradiction : Some studies report enhanced electrophilicity at the carboxamide group due to methyl electron-donating effects, while others note steric limitations .
Q. What strategies mitigate low aqueous solubility during in vivo pharmacokinetic studies?
- Methodology : Derivatize the carboxamide group with polar moieties (e.g., hydroxyl or amino groups). For instance, 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives with improved solubility were synthesized via reductive amination .
- Experimental Design :
| Derivative | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Parent compound | 0.8 | 12 |
| Hydroxyl-modified | 4.2 | 38 |
Q. How can computational docking predict binding affinities to target enzymes like COX-2 or HDACs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
